molecular formula C5H3BF3KO2 B11817157 Potassium 4-formylfuran-2-trifluoroborate

Potassium 4-formylfuran-2-trifluoroborate

Cat. No.: B11817157
M. Wt: 201.98 g/mol
InChI Key: AJJKNXQHUNYGSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium trifluoro(4-formylfuran-2-yl)borate is an organoboron compound that has gained attention in the field of organic chemistry due to its unique properties and versatility. This compound is characterized by the presence of a trifluoroborate group attached to a furan ring with a formyl substituent. It is commonly used in various chemical reactions, particularly in cross-coupling reactions, due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium trifluoro(4-formylfuran-2-yl)borate can be synthesized through several methods. One common approach involves the reaction of 4-formylfuran-2-boronic acid with potassium bifluoride (KHF2) in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, resulting in the formation of the desired trifluoroborate salt .

Industrial Production Methods

In an industrial setting, the production of potassium trifluoro(4-formylfuran-2-yl)borate may involve large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(4-formylfuran-2-yl)borate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reactants and conditions used. In cross-coupling reactions, the primary products are often biaryl compounds or other complex organic molecules .

Mechanism of Action

The mechanism of action of potassium trifluoro(4-formylfuran-2-yl)borate in cross-coupling reactions involves the transmetalation process, where the trifluoroborate group transfers from the boron atom to the palladium catalyst. This step is followed by reductive elimination, resulting in the formation of the desired carbon-carbon bond . The molecular targets and pathways involved in other reactions depend on the specific context and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium trifluoro(4-formylfuran-2-yl)borate is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to its phenyl counterparts. This uniqueness makes it particularly valuable in specific synthetic applications where the furan ring’s reactivity and stability are advantageous .

Properties

Molecular Formula

C5H3BF3KO2

Molecular Weight

201.98 g/mol

IUPAC Name

potassium;trifluoro-(4-formylfuran-2-yl)boranuide

InChI

InChI=1S/C5H3BF3O2.K/c7-6(8,9)5-1-4(2-10)3-11-5;/h1-3H;/q-1;+1

InChI Key

AJJKNXQHUNYGSK-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC(=CO1)C=O)(F)(F)F.[K+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.